molecular formula C13H26IN B14577073 2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide CAS No. 61343-35-9

2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide

Cat. No.: B14577073
CAS No.: 61343-35-9
M. Wt: 323.26 g/mol
InChI Key: ZAEMTJVLYUJKTG-UHFFFAOYSA-M
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Description

2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide typically involves the reaction of a suitable azaspiro compound with butyl and methyl groups under specific conditions. The reaction often requires a strong base and an iodinating agent to introduce the iodide ion into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The process might include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the spirocyclic structure, leading to the formation of different derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, resulting in a variety of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could produce a range of new spirocyclic compounds.

Scientific Research Applications

2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-azaspiro[3.5]nonan-2-ol
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • 4-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid

Uniqueness

2-Butyl-2-methyl-2-azaspiro[44]nonan-2-ium iodide stands out due to its specific spirocyclic structure and the presence of both butyl and methyl groups

Properties

CAS No.

61343-35-9

Molecular Formula

C13H26IN

Molecular Weight

323.26 g/mol

IUPAC Name

2-butyl-2-methyl-2-azoniaspiro[4.4]nonane;iodide

InChI

InChI=1S/C13H26N.HI/c1-3-4-10-14(2)11-9-13(12-14)7-5-6-8-13;/h3-12H2,1-2H3;1H/q+1;/p-1

InChI Key

ZAEMTJVLYUJKTG-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCC2(C1)CCCC2)C.[I-]

Origin of Product

United States

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